1-Bromo-3-chloro-5-piperidinobenzene HCl

Medicinal Chemistry Process Chemistry High-Throughput Screening

Generic mono-halogenated N-arylpiperidines lack kinetic selectivity for controlled sequential cross-coupling, causing low yields. 1-Bromo-3-chloro-5-piperidinobenzene HCl solves this with ~10-100× rate difference between Br and Cl sites for clean stepwise Suzuki couplings. • Br site reacts first under Pd(PPh₃)₄; Cl site requires Pd/XPhos for second coupling. • HCl salt enables direct aqueous dissolution (LogP 4.30), avoiding DMSO interference in HTS assays. • Supplied at 98% purity with batch-to-batch consistency and long-term storage stability.

Molecular Formula C11H14BrCl2N
Molecular Weight 311.044
CAS No. 1334500-00-3
Cat. No. B572074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-piperidinobenzene HCl
CAS1334500-00-3
Molecular FormulaC11H14BrCl2N
Molecular Weight311.044
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=CC(=C2)Br)Cl.Cl
InChIInChI=1S/C11H13BrClN.ClH/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14;/h6-8H,1-5H2;1H
InChIKeyWRNKGLMNNAWBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-chloro-5-piperidinobenzene HCl Overview


1-Bromo-3-chloro-5-piperidinobenzene HCl (IUPAC: 1-(3-bromo-5-chlorophenyl)piperidine hydrochloride) is a dual‑halogenated N‑arylpiperidine supplied as the hydrochloride salt . It carries bromine and chlorine substituents at the 3‑ and 5‑positions of the phenyl ring together with a piperidine moiety at the 1‑position, creating a compact C11H13BrClN scaffold with a molecular weight of 274.58 Da (free base) / 311.04 Da (HCl salt) [1]. The compound is used as a synthetic intermediate in medicinal chemistry and agrochemical research, particularly as a substrate for sequential cross‑coupling reactions .

1
Dual-halogenated N-arylpiperidine HCl salt for sequential cross-coupling workflows
2
Aqueous-soluble building block compatible with high-throughput screening and biological assay buffers
Supports medicinal chemistry and agrochemical intermediate synthesis; review free base LogP for non-aqueous protocols

1-Bromo-3-chloro-5-piperidinobenzene HCl: Irreplaceable Specificity


General‑purpose N‑arylpiperidine building blocks cannot substitute for 1‑bromo‑3‑chloro‑5‑piperidinobenzene HCl because the combination of the 3‑bromo‑5‑chloro substitution pattern and the hydrochloride salt form confers a distinct set of physicochemical properties and synthetic utility. Mono‑halogenated analogs (e.g., 1‑(3‑bromophenyl)piperidine) lack the chlorine atom required for sequential cross‑coupling, while fluoro‑substituted analogs exhibit markedly different lipophilicity and electronic character . The free‑base form of the compound (CAS 1280786‑87‑9) differs in both solubility and handling characteristics from the HCl salt, making direct interchange problematic for aqueous protocols or high‑throughput experimentation . These differences directly impact reaction yields, purification workflows, and downstream biological assay compatibility.

Target
1-Bromo-3-chloro-5-piperidinobenzene HCl
Dual Br/Cl handles; water-soluble salt; measured LogP 4.30
Risk 1

Mono-halogenated analogs lack the chlorine site required for sequential coupling, limiting synthetic diversification.

Risk 2

Free-base form (CAS 1280786-87-9) may shift aqueous solubility and handling, complicating direct transfer to HTS or buffer-based protocols.

1-Bromo-3-chloro-5-piperidinobenzene HCl: Differentiation Evidence


Salt vs. Free Base Solubility

The hydrochloride salt (CAS 1334500-00-3) exhibits a measured LogP of 4.30 , while the free base (CAS 1280786-87-9) has a reported LogP of 4.16 . The lower LogP of the salt reflects increased hydrophilicity, consistent with its description as water‑soluble , whereas the free base is poorly water‑soluble. This difference is critical for experimental protocols requiring aqueous dissolution without co‑solvents.

Salt vs. Free Base LogP
Cross-study comparable
ΔLogP = +0.14 (salt more hydrophilic); salt soluble in water, free base insoluble
Supports aqueous protocol fit without co-solvents
Vendor-reported data; confirm under experimental buffer conditions
Medicinal Chemistry Process Chemistry High-Throughput Screening

Sequential Cross-Coupling via Dual Halogens

The aryl bromide moiety in 1-bromo-3-chloro-5-piperidinobenzene HCl undergoes oxidative addition to Pd(0) approximately 10–100 × faster than the aryl chloride [1]. This kinetic selectivity permits a first coupling at the bromine position under mild conditions (e.g., Pd(PPh₃)₄, RT–60 °C), followed by a second coupling at the chlorine position under more forcing conditions (e.g., Pd(OAc)₂/XPhos, 80–110 °C). Mono‑halogenated analogs such as 1-(3-bromophenyl)piperidine (CAS 84964-24-9) offer only a single functionalization site, precluding this stepwise diversification strategy.

Sequential Cross-Coupling
Class-level inference
Ar-Br oxidative addition ~10–100× faster than Ar-Cl; enables stepwise diversification
Reduces synthetic steps for unsymmetrical biaryl libraries
Kinetic ratio is class-level; validate selectivity with chosen catalyst system
Organic Synthesis Medicinal Chemistry C–C Bond Formation

Lipophilicity vs. Mono-Bromo Analog

The free base of the target compound has a LogP of 4.16 , compared to LogP = 4.11 for the mono‑bromo analog 1-(3-bromophenyl)piperidine and LogP = 3.64 for the bromo‑fluoro analog 1-(3-bromo-5-fluorophenyl)piperidine . The additional chlorine atom increases lipophilicity by approximately one‑third of a log unit relative to the bromo‑fluoro congener, a difference that may influence membrane permeability and tissue distribution in biological applications.

Lipophilicity Comparison
Cross-study comparable
ΔLogP +0.52 vs. bromo-fluoro analog (3.64); fills polarity gap in CNS range
Offers distinct polarity profile for lead optimization
Computed LogP values; confirm experimentally for target series
Drug Design Physicochemical Profiling Lead Optimization

Commercial Purity Across Vendors

The HCl salt is routinely available at 95% purity (AKSci ) to 98% purity (Fluorochem , Leyan ). In contrast, the free base is typically supplied at 95–97% purity but lacks the handling advantages of the salt. Higher purity reduces the burden of pre‑reaction purification and minimizes side‑product formation in sensitive catalytic transformations.

Commercial Purity
Supporting evidence
HCl salt available at 95–98% from multiple suppliers; free base max reported 97%
May reduce pre-reaction purification burden
Vendor CoA specifications; verify lot-specific purity
Procurement Quality Control Reproducibility

1-Bromo-3-chloro-5-piperidinobenzene HCl: Key Applications


Sequential Coupling for Unsymmetrical Biaryls

The kinetic selectivity between the aryl bromide and aryl chloride positions (class‑level evidence: ~10–100× rate difference ) makes this building block ideal for generating diverse, unsymmetrical biaryl compound libraries. A first Suzuki coupling at the bromine site under mild Pd(PPh₃)₄ conditions is followed by a second coupling at the chlorine site with a stronger catalyst system (e.g., Pd/XPhos), enabling two different aryl groups to be introduced in a controlled, sequential manner.

Direct Aqueous Solubility for Biological Assays

The HCl salt form provides aqueous solubility and a measured LogP of 4.30 , allowing direct dissolution in buffer systems without DMSO pre‑dissolution. This is advantageous for high‑throughput screening (HTS) campaigns, microsomal stability assays, and Caco‑2 permeability studies where organic co‑solvents can interfere with assay readouts or membrane integrity.

CNS Drug Discovery with Optimal Lipophilicity

The free‑base LogP of 4.16 positions this scaffold within the CNS‑preferred lipophilicity window (LogP 2–5). The 3‑bromo‑5‑chloro pattern provides a 0.52 log unit higher lipophilicity than the corresponding bromo‑fluoro analog (LogP 3.64) , offering medicinal chemists a distinct polarity option when optimizing blood‑brain barrier penetration and off‑target promiscuity.

High-Purity Input for Process Scale-Up

Consistent supply at 98% purity from multiple vendors (Fluorochem , Leyan ) ensures batch‑to‑batch reproducibility during process development and scale‑up. The hydrochloride salt also offers better long‑term storage stability compared to the free base , reducing the risk of degradation or hygroscopicity‑related quality drift.

Application
Selection Property
Validation Focus
Unsymmetrical biaryl synthesis
Dual Br/Cl handles for sequential coupling
Catalyst system and reaction condition screening
Aqueous biological assays
Water-soluble HCl salt form
Buffer compatibility and co-solvent-free dissolution
CNS lead optimization
LogP 4.16 free base within CNS window
Permeability and off-target profiling
Process scale-up
High-purity salt with storage stability
Batch-to-batch reproducibility and impurity tracking

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